(Rac)-Folic acid-13C5,15N

Description

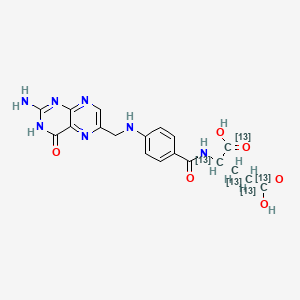

Folic acid-(glutamic acid-13C5) is an isotope of vitamin B9 wherein all the five glutamate carbons are replaced by 13C6 carbon.>

Properties

IUPAC Name |

2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino](1,2,3,4,5-13C5)pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30)/i5+1,6+1,12+1,13+1,18+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBPIULPVIDEAO-BCTWCYHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)N[13CH]([13CH2][13CH2][13C](=O)O)[13C](=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747820 | |

| Record name | N-(4-{[(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)methyl]amino}benzoyl)(~13~C_5_)glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207282-75-4 | |

| Record name | N-(4-{[(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)methyl]amino}benzoyl)(~13~C_5_)glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(Rac)-Folic Acid-13C5,15N: A Technical Guide for Researchers

(Rac)-Folic acid-13C5,15N is a stable isotope-labeled form of folic acid, a crucial B vitamin (B9). This guide provides an in-depth overview of its chemical properties, structure, and applications in research, particularly for professionals in drug development and metabolic studies.

This isotopically enriched molecule serves as an invaluable tool in metabolic research, clinical diagnostics, and pharmacokinetic studies. The incorporation of five Carbon-13 (¹³C) atoms and one Nitrogen-15 (¹⁵N) atom into the glutamic acid moiety allows for its precise differentiation from endogenous folic acid by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This makes it an excellent internal standard for the accurate quantification of natural folate levels in biological samples and as a tracer to investigate the complex pathways of folate metabolism.[1][2]

Core Chemical and Physical Properties

This compound shares the same fundamental chemical structure and reactivity as its unlabeled counterpart. However, its increased mass due to isotopic enrichment is the key to its utility in analytical applications.

| Property | Value | Source(s) |

| Molecular Formula | ¹³C₅C₁₄H₁₉¹⁵NN₆O₆ | [3] |

| Molecular Weight | 447.35 g/mol | [3][4][5][6] |

| Appearance | White to off-white or yellowish-orange powder or solid. | [3][7] |

| Melting Point | >285 °C (decomposes) | [3] |

| Solubility | Soluble in DMSO (2 mg/mL). Sparingly soluble in water and ethanol. | [8] |

| Storage Conditions | Store at -20°C, protected from light and moisture. | [3][6] |

| Isotopic Purity | ≥98 atom % for ¹³C and ¹⁵N | [3] |

| Chemical Purity | ≥95% (CP) | [3][4][6] |

Molecular Structure

The structure of this compound consists of three key components: a pteridine ring, a para-aminobenzoic acid (PABA) moiety, and a glutamic acid residue. The isotopic labels are located on the glutamic acid part of the molecule, with five ¹³C atoms replacing the natural ¹²C atoms and one ¹⁵N atom in the amide linkage.

The IUPAC name for the unlabeled compound is (2S)-2-[[4-[(2-amino-4-oxo-1,4-dihydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid.[7] The "(Rac)" designation indicates that the compound is a racemic mixture at the chiral center of the glutamic acid moiety.

Experimental Protocols

The primary applications of this compound are as an internal standard for quantitative analysis and as a tracer for metabolic studies. Below are representative experimental protocols for its use.

Quantification of Folic Acid in Biological Samples using LC-MS/MS

This protocol outlines a general procedure for the quantification of folic acid in serum or plasma using this compound as an internal standard.

1. Sample Preparation:

-

Thaw frozen serum or plasma samples under subdued light to prevent folate degradation.

-

To 150 µL of serum, add a known concentration of this compound internal standard solution.

-

Precipitate proteins by adding an appropriate volume of a solution like 5% trichloroacetic acid or methanol containing stabilizing agents (e.g., ascorbic acid or 2-mercaptoethanol).

-

Vortex mix and centrifuge to pellet the precipitated proteins.

-

The supernatant can be further purified using solid-phase extraction (SPE) with a C18 or phenyl cartridge to remove interfering substances.

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reverse-phase column (e.g., Accucore C18, 100 x 2.1 mm, 2.6 µm).

-

Mobile Phase: A gradient elution using two solvents is common. For example, Mobile Phase A: 0.1-0.5% acetic or formic acid in water, and Mobile Phase B: Acetonitrile or methanol.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Column Temperature: Maintained at around 30 °C.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray ionization (ESI), often in positive mode, has been shown to provide a good response.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions:

-

Folic Acid (unlabeled): The precursor ion (Q1) is the protonated molecule [M+H]⁺ at m/z 442.4. A characteristic product ion (Q3) resulting from the loss of the glutamic acid moiety is monitored at m/z 295.1.

-

This compound (labeled): The precursor ion (Q1) is [M+H]⁺ at m/z 448.4 (a mass shift of +6). The corresponding product ion (Q3) is monitored at m/z 301.1.

-

-

The ratio of the peak areas of the analyte (unlabeled folic acid) to the internal standard (labeled folic acid) is used to calculate the concentration of folic acid in the sample by referencing a calibration curve.

-

Synthesis of Isotopically Labeled Folic Acid

While a specific protocol for this compound is proprietary to commercial vendors, a general synthetic strategy for isotopically labeled folic acid involves the coupling of three key precursors, one or more of which are isotopically labeled.

General Synthetic Workflow:

Two primary synthetic routes described in the literature for creating multiply labeled folic acid are:

-

Reductive Amination: This method involves linking a pteridine derivative (like 2-acetylamino-4-hydroxy-6-formylpteridine) with a pre-formed, isotopically labeled p-aminobenzoyl-L-glutamic acid.[9][10]

-

Amide Bond Formation: This approach focuses on the penultimate formation of an amide bond between a labeled pteroic acid derivative and a labeled glutamate ester.[9][10]

These syntheses require multiple steps of protection, coupling, and deprotection to achieve the final product, which is then purified, often by high-performance liquid chromatography (HPLC).

Folic Acid Metabolism and its Significance

Folic acid itself is a synthetic form of folate and must be reduced to its biologically active form, tetrahydrofolate (THF), to participate in metabolism. THF and its derivatives are essential cofactors in one-carbon metabolism, which is crucial for the synthesis of nucleotides (the building blocks of DNA and RNA) and the methylation of various biomolecules.[11][12][13] The use of labeled folic acid allows researchers to trace its conversion and flux through these vital pathways.

Key enzymes in this pathway include:

-

DHFR (Dihydrofolate Reductase): Reduces folic acid to DHF and then to THF.[14]

-

MTHFR (Methylene-tetrahydrofolate Reductase): Converts 5,10-methylene-THF to 5-methyl-THF.

-

MTR (Methionine Synthase): Regenerates methionine from homocysteine using 5-methyl-THF as a methyl donor.

Disruptions in this pathway due to genetic factors or nutritional deficiencies are linked to various diseases, including neural tube defects, cardiovascular disease, and some cancers.[15] this compound is instrumental in studying the effects of drugs on these pathways and in understanding the biochemical basis of such diseases.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. A quantitative stable-isotope LC-MS method for the determination of folic acid in fortified foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous quantitation of folic acid and 5-methyltetrahydrofolic acid in human plasma by HPLC–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. stacks.cdc.gov [stacks.cdc.gov]

- 7. NMR-Based Structural Insights on Folic Acid and Its Interactions with Copper(II) Ions | MDPI [mdpi.com]

- 8. Folic acid(59-30-3) 1H NMR spectrum [chemicalbook.com]

- 9. An atomic resolution description of folic acid using solid state NMR measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Folic acid purity determination by q1H-NMR [bio-protocol.org]

- 12. The synthesis of folic acid, multiply labelled with stable isotopes, for bio-availability studies in human nutrition - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 13. Syntheses of labeled vitamers of folic acid to be used as internal standards in stable isotope dilution assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Development and Validation of a Rapid High-Performance Liquid Chromatography–Tandem Mass Spectrometric Method for Determination of Folic Acid in Human Plasma | MDPI [mdpi.com]

- 15. Preparation of stable isotopically labeled folates for in vivo investigation of folate absorption and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of ¹³C₅,¹⁵N Labeled Folic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of ¹³C₅,¹⁵N labeled folic acid. This isotopically labeled compound is a crucial tool in metabolic research, drug development, and nutritional studies, serving as an internal standard for quantitative analysis by mass spectrometry. This document outlines a plausible synthetic pathway, detailed experimental protocols, and robust purification techniques, supported by quantitative data and visual workflows.

Introduction

Folic acid, a B vitamin, is essential for numerous metabolic processes, including DNA synthesis, repair, and methylation. The use of stable isotope-labeled folic acid, such as the ¹³C₅,¹⁵N variant, allows for precise tracing and quantification in biological systems, avoiding the complications associated with radioactive isotopes. This guide details a chemoenzymatic approach for the synthesis of ¹³C₅,¹⁵N labeled folic acid, which involves the preparation of labeled precursors followed by their assembly into the final product.

Synthetic Pathway

The synthesis of ¹³C₅,¹⁵N folic acid is a multi-step process that begins with the synthesis of the isotopically labeled precursors: ¹³C₅,¹⁵N-L-glutamic acid and a labeled p-aminobenzoic acid (PABA) derivative. These are then coupled with a pteridine moiety to form the folic acid molecule. A plausible chemoenzymatic route is outlined below.

Experimental Protocols

This section provides detailed experimental protocols for the key stages of the synthesis and purification of ¹³C₅,¹⁵N labeled folic acid.

Synthesis of ¹³C₅,¹⁵N-L-Glutamic Acid

A biosynthetic approach using Brevibacterium flavum is an effective method for producing highly enriched L-glutamic acid.[1]

Materials:

-

¹³C-labeled acetate (e.g., [1-¹³C]- or [2-¹³C]acetate)

-

¹⁵N-labeled ammonium sulfate ([¹⁵N]H₄)₂SO₄

-

Brevibacterium flavum culture

-

Glucose or other carbon source for initial culture growth

-

Standard fermentation media and equipment

Protocol:

-

Culture Brevibacterium flavum in a standard growth medium.

-

Introduce the ¹³C-labeled acetate as the primary carbon source and (¹⁵NH₄)₂SO₄ as the nitrogen source into the fermentation medium.

-

Maintain the fermentation under optimal conditions of temperature, pH, and aeration.

-

After the fermentation is complete, harvest the cells and extract the L-glutamic acid from the culture broth.

-

Purify the ¹³C₅,¹⁵N-L-glutamic acid using ion-exchange chromatography.

-

The final product can be crystallized from water, yielding a white crystalline solid.[2]

Synthesis of ¹³C₆-p-Aminobenzoic Acid

The synthesis of ¹³C₆-p-aminobenzoic acid can be achieved from commercially available ¹³C₆-aniline through a multi-step chemical synthesis.[3]

Materials:

-

¹³C₆-Aniline

-

Acylating agent (e.g., acetic anhydride)

-

Nitrating agent (e.g., nitric acid/sulfuric acid)

-

Reducing agent (e.g., ammonium formate with Pd/C catalyst)

-

Hydrolyzing agent (e.g., aqueous HCl)

-

Standard laboratory glassware and purification supplies

Protocol:

-

Protect the amino group of ¹³C₆-aniline by acylation.

-

Perform nitration of the protected aniline to introduce a nitro group at the para position.

-

Reduce the nitro group to an amino group.

-

Hydrolyze the protecting group to yield ¹³C₆-p-aminobenzoic acid.

-

Purify the product by recrystallization.

Assembly of ¹³C₅,¹⁵N Folic Acid

The assembly of the final folic acid molecule involves the coupling of the labeled p-aminobenzoic acid with a pteridine moiety to form pteroic acid, followed by the coupling of pteroic acid with the labeled L-glutamic acid.[4][5]

Materials:

-

¹³C₆-p-Aminobenzoic acid

-

6-Formylpteridine

-

¹³C₅,¹⁵N-L-Glutamic acid

-

Coupling agents (e.g., dicyclohexylcarbodiimide (DCC))

-

Protecting groups for the carboxylic acid and amino groups of glutamic acid

-

Dry solvents (e.g., DMSO, DMF)

Protocol:

-

Formation of Labeled Pteroic Acid: React ¹³C₆-p-aminobenzoic acid with 6-formylpteridine in the presence of a suitable coupling agent and reaction conditions to form the labeled pteroic acid.

-

Protection of L-Glutamic Acid: Protect the α-carboxyl and amino groups of ¹³C₅,¹⁵N-L-glutamic acid to prevent side reactions.

-

Coupling of Pteroic Acid and Glutamic Acid: Activate the carboxyl group of the labeled pteroic acid and react it with the protected, labeled L-glutamic acid to form an amide bond. This reaction is typically carried out in a dry organic solvent.[4]

-

Deprotection: Remove the protecting groups from the glutamic acid moiety to yield the crude ¹³C₅,¹⁵N folic acid.

Purification of ¹³C₅,¹⁵N Folic Acid

Purification of the synthesized ¹³C₅,¹⁵N folic acid is critical to remove unreacted starting materials, byproducts, and other impurities. A combination of affinity chromatography and High-Performance Liquid Chromatography (HPLC) is recommended for achieving high purity.[6][7]

Affinity Chromatography

Principle: This technique utilizes the high specificity of folate binding protein (FBP) immobilized on a solid support to capture folic acid and its derivatives from a complex mixture.[7]

Protocol:

-

Prepare an affinity column with immobilized folate binding protein.

-

Dissolve the crude ¹³C₅,¹⁵N folic acid in an appropriate buffer and load it onto the column.

-

Wash the column extensively with a high ionic strength buffer to remove non-specifically bound impurities.

-

Elute the bound folic acid using a buffer with a low pH or a high concentration of a competing ligand.

-

Neutralize the eluted fractions immediately to prevent degradation of the folic acid.

High-Performance Liquid Chromatography (HPLC)

Principle: Reversed-phase HPLC is used as a final polishing step to separate the labeled folic acid from any remaining impurities and isomers.

Protocol:

-

Inject the partially purified folic acid from the affinity chromatography step onto a reversed-phase HPLC column (e.g., C18).

-

Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile).[8]

-

Monitor the elution profile using a UV detector at 280 nm.

-

Collect the fractions corresponding to the main peak of ¹³C₅,¹⁵N folic acid.

-

Lyophilize the collected fractions to obtain the pure product.

Quantitative Data

The following tables summarize the expected quantitative data for the synthesis and purification of ¹³C₅,¹⁵N labeled folic acid, based on literature values for similar syntheses.

Table 1: Synthesis Yields

| Reaction Step | Starting Material | Product | Expected Yield (%) |

| Biosynthesis | ¹³C-acetate, ¹⁵N-ammonium sulfate | ¹³C₅,¹⁵N-L-Glutamic Acid | ~70%[2] |

| Chemical Synthesis | ¹³C₆-Aniline | ¹³C₆-p-Aminobenzoic Acid | >80% (multi-step) |

| Folic Acid Assembly | Labeled Precursors | Crude ¹³C₅,¹⁵N Folic Acid | 30-40% |

Table 2: Purification Parameters and Outcomes

| Purification Step | Column Type | Mobile Phase/Eluent | Expected Recovery (%) | Final Purity (%) |

| Affinity Chromatography | Folate Binding Protein-Agarose | Low pH buffer (e.g., acetic acid) | 90-95%[7] | >90% |

| HPLC | Reversed-Phase C18 | Acetonitrile/Phosphate Buffer Gradient | >90% | >98% |

Characterization

The final product should be characterized to confirm its identity, purity, and isotopic enrichment.

-

Mass Spectrometry (LC-MS/MS): To confirm the molecular weight and fragmentation pattern, and to determine the isotopic enrichment.[9][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and the position of the isotopic labels.

-

HPLC: To assess the final purity of the compound.

Conclusion

The synthesis and purification of ¹³C₅,¹⁵N labeled folic acid require a combination of biosynthetic and chemical methods, followed by a rigorous multi-step purification process. The chemoenzymatic approach offers an efficient route to produce this valuable internal standard with high isotopic enrichment and chemical purity. The detailed protocols and workflows provided in this guide serve as a comprehensive resource for researchers and professionals in the fields of metabolic research, clinical diagnostics, and drug development.

References

- 1. Immunoaffinity Column for Folic Acid IAC Column [mzfoodtest.com]

- 2. aquila.usm.edu [aquila.usm.edu]

- 3. researchgate.net [researchgate.net]

- 4. Folic acid functionalization for targeting self-assembled paclitaxel-based nanoparticles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06306A [pubs.rsc.org]

- 5. EP1863816B1 - Synthesis and purification of pteroic acid and conjugates thereof - Google Patents [patents.google.com]

- 6. ars.usda.gov [ars.usda.gov]

- 7. Affinity chromatography of naturally occurring folate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. Quantification of isotope-labelled and unlabelled folates in plasma, ileostomy and food samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A quantitative stable-isotope LC-MS method for the determination of folic acid in fortified foods - PubMed [pubmed.ncbi.nlm.nih.gov]

(Rac)-Folic Acid-13C5,15N: An In-Depth Technical Guide for Research Applications

(Rac)-Folic acid-13C5,15N is a stable isotope-labeled form of folic acid, a crucial B vitamin. This labeling, which incorporates five Carbon-13 (¹³C) atoms and one Nitrogen-15 (¹⁵N) atom, renders the molecule heavier than its natural counterpart. This key characteristic makes it an invaluable tool in various research applications, particularly in the fields of drug development, clinical diagnostics, and nutritional science. Its primary uses are as an internal standard for highly accurate quantitative analysis and as a tracer to investigate the complex metabolic pathways of folic acid in vivo.

Core Applications in Research

The scientific community utilizes this compound predominantly for two critical purposes:

-

Internal Standard in Quantitative Analysis: In analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), the precise quantification of analytes can be challenging due to variations in sample preparation and instrument response. This compound serves as an ideal internal standard for the measurement of natural folic acid and its various metabolites (vitamers) in biological matrices like plasma, serum, and tissues. Because it is chemically identical to the analyte of interest but has a different mass, it can be added to a sample at a known concentration at the beginning of the analytical process. Any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard, allowing for highly accurate and precise quantification.

-

Tracer in Metabolic and Pharmacokinetic Studies: The stable isotope label allows researchers to track the absorption, distribution, metabolism, and excretion (ADME) of folic acid in living organisms without the need for radioactive isotopes. By administering a known dose of this compound, scientists can follow its metabolic fate, identify and quantify its various metabolites, and determine key pharmacokinetic parameters such as bioavailability, clearance, and half-life. These studies are crucial for understanding the role of folic acid in health and disease, as well as for the development of new drugs that may interact with folate metabolism.

Data Presentation: Quantitative Insights

The following tables summarize key quantitative data associated with the analysis of folic acid and its vitamers using stable isotope-labeled internal standards.

Table 1: Mass Spectrometric Parameters for Folic Acid and its Labeled Analog

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Folic Acid | 442.1 | 295.1 |

| This compound | 448.1 | 300.1 |

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Folate Vitamers in Human Serum using LC-MS/MS with Stable Isotope Dilution

| Folate Vitamer | Limit of Detection (LOD) (nmol/L) | Limit of Quantification (LOQ) (nmol/L) |

| 5-methyltetrahydrofolate (5-MTHF) | 0.07 - 0.52 | 0.1 - 1.0 |

| Folic Acid (FA) | 0.07 - 0.52 | 0.1 - 1.0 |

| Tetrahydrofolate (THF) | ~0.1 | ~0.3 |

| 5-formyltetrahydrofolate (5-HCO-THF) | ~0.1 | ~0.3 |

Note: Values can vary depending on the specific instrumentation and analytical method used.

Table 3: Pharmacokinetic Parameters of Folic Acid after Oral Administration

| Parameter | Value |

| Bioavailability | ~85% (for crystalline folic acid) |

| Time to Peak Plasma Concentration (Tmax) | 1-2 hours |

| Elimination Half-life (t½) | Varies with dose and formulation |

Experimental Protocols

Protocol 1: Quantification of Folic Acid in Human Plasma using LC-MS/MS with this compound as an Internal Standard

1. Materials:

-

This compound (Internal Standard, IS)

-

Folic Acid (Analyte)

-

Human Plasma (anticoagulated with EDTA)

-

Methanol (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Water (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

2. Preparation of Standards and Quality Controls (QCs):

-

Prepare stock solutions of folic acid and this compound in a suitable solvent (e.g., 0.1 M NaOH) at a concentration of 1 mg/mL.

-

Prepare a series of working standard solutions of folic acid by serial dilution of the stock solution with a surrogate matrix (e.g., charcoal-stripped human plasma) to create a calibration curve (e.g., 1-100 ng/mL).

-

Prepare QC samples at low, medium, and high concentrations in the surrogate matrix.

-

Prepare a working solution of the internal standard (this compound) at a fixed concentration (e.g., 50 ng/mL) in the surrogate matrix.

3. Sample Preparation:

-

To 100 µL of plasma sample, calibrator, or QC, add 100 µL of the internal standard working solution.

-

Vortex mix for 30 seconds.

-

Add 400 µL of methanol containing 1% formic acid to precipitate proteins.

-

Vortex mix for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

(Optional) Further purify the extract using a solid-phase extraction (SPE) cartridge according to the manufacturer's instructions.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) transitions:

-

Folic Acid: 442.1 -> 295.1

-

This compound: 448.1 -> 300.1

-

-

Optimize other MS parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

-

5. Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio (analyte/IS).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.

-

Determine the concentration of folic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: In Vivo Bioavailability Study of a Folic Acid Formulation using this compound as a Tracer

1. Study Design:

-

A randomized, crossover study design is recommended.

-

Recruit healthy volunteers.

-

Each volunteer will receive two different formulations of folic acid in separate study periods, with a washout period in between:

-

A reference formulation (e.g., an aqueous solution of unlabeled folic acid).

-

A test formulation containing a known amount of this compound.

-

2. Dosing and Sample Collection:

-

After an overnight fast, administer the designated folic acid formulation to the volunteers.

-

Collect blood samples at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dose into EDTA-containing tubes.

-

Process the blood samples to obtain plasma and store at -80°C until analysis.

3. Sample Analysis:

-

Analyze the plasma samples for the concentration of this compound and its major metabolite, 5-methyltetrahydrofolate-¹³C₅ (5-MTHF-¹³C₅), using a validated LC-MS/MS method as described in Protocol 1, with appropriate modifications for the labeled metabolite.

4. Pharmacokinetic Analysis:

-

Plot the plasma concentration of the labeled species versus time for each volunteer.

-

Calculate the following pharmacokinetic parameters using appropriate software:

-

Maximum plasma concentration (Cmax).

-

Time to reach maximum plasma concentration (Tmax).

-

Area under the plasma concentration-time curve (AUC).

-

-

Calculate the relative bioavailability of the test formulation compared to the reference formulation using the formula: (AUC_test / Dose_test) / (AUC_ref / Dose_ref) * 100%.

Visualizations

An In-depth Technical Guide to (Rac)-Folic Acid-¹³C₅,¹⁵N for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of (Rac)-Folic acid-¹³C₅,¹⁵N, a stable isotope-labeled form of folic acid. It is intended for researchers, scientists, and drug development professionals who utilize advanced analytical techniques for quantitative analysis and metabolic studies. This document details the properties of the compound, lists its commercial suppliers, presents its applications with a focus on its use as an internal standard in mass spectrometry-based assays, and provides an illustrative experimental workflow.

Introduction to (Rac)-Folic Acid-¹³C₅,¹⁵N

(Rac)-Folic acid-¹³C₅,¹⁵N is a synthetic, non-radioactive isotopologue of folic acid where five carbon atoms in the glutamic acid moiety are replaced with Carbon-13 (¹³C) and one nitrogen atom is replaced with Nitrogen-15 (¹⁵N).[1][2] This labeling results in a mass shift, allowing it to be distinguished from its endogenous, unlabeled counterpart by mass spectrometry.[2] Its primary applications are as a tracer in metabolic flux analysis and as an internal standard for the accurate quantification of folic acid and its vitamers in various biological matrices.[1]

Commercial Suppliers

(Rac)-Folic acid-¹³C₅,¹⁵N is available from several specialized chemical suppliers. The product is typically offered as a solid powder or in solution at a certified concentration. Researchers should consult the suppliers' websites for the most current product specifications, availability, and pricing.

Table 1: Commercial Suppliers of (Rac)-Folic Acid-¹³C₅,¹⁵N

| Supplier | Product Name | Catalog Number (Example) | Form | Purity/Labeling Efficiency |

| MedChemExpress | (Rac)-Folic acid-13C5,15N | HY-16637S2 | Solid | Not specified |

| Sigma-Aldrich (MilliporeSigma) | Folic acid-(glutamic acid-13C5,15N) | 803162 | Powder | ≥98 atom % ¹³C, ¹⁵N; ≥95% (CP) |

| Cerilliant (a part of MilliporeSigma) | Folic acid-13C5,15N | F-088 | Solution (100 µg/mL in Methanol with 0.1 N NaOH) | Certified Reference Material |

| Cambridge Isotope Laboratories, Inc. | Vitamin B₉ (folic acid) (glutamic acid-¹³C₅, 99%; ¹⁵N, 98%) | CNLM-9564 | Solid | 99% ¹³C, 98% ¹⁵N; CP 95% |

| BOC Sciences | Folic Acid-[13C5,15N] | BLP-000613 | Solid | ≥ 95% (CP); ≥ 98% atom ¹³C; ≥ 98% atom ¹⁵N |

Note: Product details and catalog numbers are subject to change. Please refer to the respective supplier's website for the most current information.

Applications in Research and Drug Development

The primary utility of (Rac)-Folic acid-¹³C₅,¹⁵N lies in its application as an internal standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the analytical method.

Folic acid and its derivatives are crucial for numerous biological processes, and their accurate measurement in plasma, serum, and tissues is vital in clinical diagnostics and nutritional studies. LC-MS/MS methods employing (Rac)-Folic acid-¹³C₅,¹⁵N as an internal standard offer high sensitivity and specificity for the simultaneous quantification of multiple folate vitamers.

Experimental Protocols

The following is a generalized protocol synthesized from common practices in the field. Specific parameters may need to be optimized for different sample types and instrumentation.

4.2.1. Sample Preparation:

-

Aliquoting: Transfer a precise volume of the biological sample (e.g., 100 µL of serum) into a microcentrifuge tube.

-

Internal Standard Spiking: Add a known amount of (Rac)-Folic acid-¹³C₅,¹⁵N solution to each sample, calibrator, and quality control sample.

-

Protein Precipitation: Add a protein precipitating agent, such as acetonitrile (typically at a 2:1 or 3:1 ratio to the sample volume).

-

Vortexing and Centrifugation: Vortex the mixture thoroughly to ensure complete protein precipitation. Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

4.2.2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), both containing a small amount of an additive like formic acid to improve peak shape and ionization efficiency.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive or negative ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the endogenous folate and the ¹³C₅,¹⁵N-labeled internal standard are monitored.

-

Table 2: Example MRM Transitions for Folic Acid and its Labeled Analog

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Folic Acid | 442.1 | 295.1 |

| Folic Acid-¹³C₅,¹⁵N | 448.1 | 301.1 |

Note: These values are illustrative and should be optimized for the specific instrument used.

Role in Folate Metabolism Pathway

(Rac)-Folic acid-¹³C₅,¹⁵N serves as a tracer to study the intricate folate metabolism pathway. Once introduced into a biological system, its labeled components can be tracked as they are incorporated into various downstream metabolites. This allows for the investigation of metabolic flux and the effects of drugs or disease states on this critical pathway.

Conclusion

(Rac)-Folic acid-¹³C₅,¹⁵N is an indispensable tool for researchers and drug development professionals engaged in the study of folate metabolism and the quantitative analysis of folates. Its use as an internal standard in LC-MS/MS assays ensures the reliability of quantitative data, which is critical for clinical diagnostics, nutritional assessment, and pharmacokinetic studies. Furthermore, its application as a metabolic tracer provides valuable insights into the complex network of one-carbon metabolism, aiding in the understanding of disease mechanisms and the development of novel therapeutic interventions.

References

An In-depth Technical Guide to (Rac)-Folic Acid-13C5,15N: Properties, Application, and Metabolic Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopically labeled compound (Rac)-Folic acid-13C5,15N. It clarifies the compound's stereochemical nature, details its physicochemical properties, presents a typical experimental protocol for its use as an internal standard, and illustrates its role within the broader context of folate metabolism.

Understanding the Terminology: "this compound"

To fully understand this compound, its name must be deconstructed into its three core components: Folic Acid, the "(Rac)-" prefix, and the "-13C5,15N" suffix.

-

Folic Acid: A synthetic form of the water-soluble vitamin B9, folic acid is crucial for numerous biological processes. Its structure consists of three parts: a pteridine ring, a para-aminobenzoic acid (PABA) moiety, and a glutamic acid tail. Critically, the glutamic acid component contains a single chiral center. In nature and in most pharmaceutical preparations, this is the L-glutamic acid enantiomer, with the specific (2S)-configuration[1][2].

-

"(Rac)-" Prefix: The designation "(Rac)-" stands for racemate, which indicates a 1:1 mixture of two enantiomers (mirror-image isomers). In this context, it implies the presence of both L-glutamic acid and D-glutamic acid forms of folic acid. While naturally occurring folate is exclusively the L-isomer, chemical synthesis can sometimes produce a racemic mixture[1]. It is important to note that some suppliers list "this compound", which may be a synthetically derived product where stereocontrol was not implemented[3][4]. However, the biological activity is associated with the L-form.

-

"-13C5,15N" Suffix: This indicates stable isotope labeling. Five carbon atoms (¹³C) and one nitrogen atom (¹⁵N) in the molecule have been replaced with their heavier, non-radioactive isotopes. Specifically, these labels are located on the glutamic acid portion of the molecule[5]. This labeling increases the molecular weight by six mass units (M+6) without significantly altering the chemical properties of the molecule. Its primary purpose is for use as an internal standard in quantitative mass spectrometry-based assays[6][7].

Data Presentation: Physicochemical Properties

The quantitative properties of Folic acid-(glutamic acid-13C5,15N) are summarized below. This data is essential for its application in analytical methodologies.

| Property | Value | Reference |

| Chemical Formula | ¹³C₅C₁₄H₁₉¹⁵NN₆O₆ | |

| Molecular Weight | 447.35 g/mol | [5] |

| Mass Shift | M+6 | |

| Appearance | White to off-white or yellow-orange crystalline powder | [2][8] |

| Isotopic Purity | ≥98 atom % for ¹³C and ¹⁵N | |

| Chemical Purity | ≥95% (CP) | [5] |

| Melting Point | >250-285 °C (decomposes) | [8] |

| Storage Temperature | -20°C |

Experimental Protocols: Application as an Internal Standard

Isotopically labeled folic acid is most commonly used as an internal standard for the accurate quantification of natural folates in biological matrices (e.g., serum, plasma) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol below is a representative example based on established methods[7][9][10].

Objective: To quantify endogenous 5-methyltetrahydrofolate (5-MTHF) in human serum using an isotope dilution LC-MS/MS assay with Folic acid-13C5,15N as an internal standard.

Materials:

-

Human serum samples

-

Folic acid-13C5,15N (Internal Standard Stock)

-

5-MTHF (Calibration Standard)

-

Ammonium formate buffer (pH 3.2)

-

Acetonitrile, Methanol, Formic Acid, Acetic Acid, Ascorbic Acid (LC-MS grade)

-

Solid-Phase Extraction (SPE) cartridges (e.g., Phenyl Sorbent, 100 mg)

-

LC-MS/MS system (e.g., Triple Quadrupole)

Methodology:

-

Preparation of Internal Standard (IS) Working Solution:

-

Prepare a stock solution of Folic acid-13C5,15N in a suitable solvent (e.g., 0.1 M NaOH).

-

Perform serial dilutions to create a working IS solution at a known concentration (e.g., 50 nmol/L) in an ammonium formate buffer containing antioxidants like ascorbic acid.

-

-

Sample Preparation:

-

To 150 µL of serum sample, add 100 µL of the IS working solution.

-

Add ammonium formate buffer to precipitate proteins and stabilize folates.

-

Vortex mix and centrifuge to pellet precipitated proteins.

-

-

Solid-Phase Extraction (SPE) for Sample Clean-up:

-

Condition the SPE cartridge sequentially with methanol, acetonitrile, and equilibration buffer (e.g., 1% formic acid).

-

Load the supernatant from the previous step onto the cartridge.

-

Wash the cartridge with a weak buffer (e.g., 0.05% ammonium formate) to remove interferences.

-

Elute the folates (analyte and IS) using an elution solvent (e.g., a mixture of water, methanol, acetonitrile, and acetic acid).

-

-

LC-MS/MS Analysis:

-

Chromatography: Inject the eluted sample onto a reverse-phase C18 column. Use a gradient elution with mobile phases consisting of water with 0.5% acetic acid (A) and a methanol/acetonitrile mixture (B). The gradient is designed to separate different folate vitamers.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions (Selected Reaction Monitoring - SRM) for both the analyte (endogenous 5-MTHF) and the internal standard (Folic acid-13C5,15N).

-

-

Quantification:

-

Generate a calibration curve by analyzing known concentrations of 5-MTHF standard spiked with the same amount of IS.

-

Calculate the peak area ratio of the analyte to the internal standard for all samples and calibrators.

-

Determine the concentration of 5-MTHF in the serum samples by interpolating their peak area ratios against the calibration curve.

-

Mandatory Visualization: Folate Metabolism Pathway

Folic acid and its derivatives are central to one-carbon metabolism, a network of interconnected pathways essential for the synthesis of DNA, RNA, and other critical molecules[11][12][13]. After absorption, folic acid is reduced to its biologically active form, tetrahydrofolate (THF), which then acts as a carrier for one-carbon units[14].

Caption: Core reactions in the folate one-carbon metabolism pathway.

Caption: Workflow for folate analysis using an isotopic internal standard.

References

- 1. WO2014018873A2 - Compositions comprising folic acid derivatives. their preparations and methods of use - Google Patents [patents.google.com]

- 2. Folic Acid | C19H19N7O6 | CID 135398658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Vitamin Bâ (folic acid) (glutamic acid-¹³Câ , 99%; ¹âµN, 98%) CP 95% | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Development of an Improved Standard Reference Material for Folate Vitamers in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Folic acid [dlab.epfl.ch]

- 9. Application of stable isotope dilution assays based on liquid chromatography-tandem mass spectrometry for the assessment of folate bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. nutripath.com.au [nutripath.com.au]

- 12. researchgate.net [researchgate.net]

- 13. Toward a better understanding of folate metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Folate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of (Rac)-Folic Acid-¹³C₅,¹⁵N

For Immediate Release

This technical guide provides an in-depth analysis of the mass spectrometric fragmentation pattern of (Rac)-Folic acid-¹³C₅,¹⁵N, a stable isotope-labeled internal standard crucial for the accurate quantification of folic acid in complex biological matrices. This document is intended for researchers, scientists, and drug development professionals engaged in bioanalytical studies, clinical diagnostics, and nutritional research.

Introduction

Folic acid, a B-vitamin, is essential for numerous biological processes, including DNA synthesis, repair, and methylation. Its quantification in biological samples is paramount for diagnosing deficiencies and monitoring the efficacy of supplementation. Stable isotope-labeled internal standards, such as (Rac)-Folic acid-¹³C₅,¹⁵N, are the gold standard for mass spectrometry-based quantification, offering unparalleled accuracy and precision by compensating for matrix effects and variations in sample processing. Understanding the fragmentation pattern of this internal standard is fundamental to developing robust and reliable analytical methods.

Predicted Mass Spectrometry Fragmentation

(Rac)-Folic acid-¹³C₅,¹⁵N has a monoisotopic mass of approximately 447.4 g/mol , which is 6 Da heavier than unlabeled folic acid due to the incorporation of five ¹³C atoms and one ¹⁵N atom in the glutamic acid moiety. The fragmentation of folic acid in tandem mass spectrometry (MS/MS) is well-characterized and primarily occurs at the C-N bond linking the p-aminobenzoyl and glutamic acid portions of the molecule.

Based on established fragmentation pathways of unlabeled folic acid, the predicted fragmentation of (Rac)-Folic acid-¹³C₅,¹⁵N is detailed below for both positive and negative ionization modes.

Positive Ion Mode Electrospray Ionization (ESI+)

In positive ion mode, folic acid is typically observed as the protonated molecule [M+H]⁺. For (Rac)-Folic acid-¹³C₅,¹⁵N, this corresponds to an m/z of approximately 448.4.

Table 1: Predicted Fragmentation of (Rac)-Folic acid-¹³C₅,¹⁵N in Positive Ion Mode (ESI+)

| Precursor Ion (m/z) | Predicted Fragment Ions (m/z) | Description of Neutral Loss |

| 448.4 | 295.2 | Loss of the ¹³C₅,¹⁵N-labeled glutamic acid moiety |

| 448.4 | 176.1 | Further fragmentation of the pteridine ring |

The most abundant and characteristic fragment ion results from the cleavage of the amide bond, leading to the loss of the isotopically labeled glutamic acid. This yields a fragment ion corresponding to the p-aminobenzoyl-pteridine portion of the molecule, which is not isotopically labeled and therefore appears at the same m/z as the corresponding fragment of unlabeled folic acid (m/z 295.2).[1][2]

Negative Ion Mode Electrospray Ionization (ESI-)

In negative ion mode, folic acid is observed as the deprotonated molecule [M-H]⁻ at an m/z of approximately 446.4 for the labeled analogue.

Table 2: Predicted Fragmentation of (Rac)-Folic acid-¹³C₅,¹⁵N in Negative Ion Mode (ESI-)

| Precursor Ion (m/z) | Predicted Fragment Ions (m/z) | Description of Neutral Loss |

| 446.4 | 317.1 | Loss of the p-aminobenzoyl moiety |

| 446.4 | 179.1 | Cleavage yielding the labeled glutamic acid moiety |

| 446.4 | 132.1 | Further fragmentation |

Experimental Protocols

The following provides a generalized experimental protocol for the analysis of folic acid using (Rac)-Folic acid-¹³C₅,¹⁵N as an internal standard via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation

-

Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of a precipitation solution (e.g., methanol or acetonitrile containing an antioxidant like ascorbic acid) and the internal standard, (Rac)-Folic acid-¹³C₅,¹⁵N.

-

Vortex and Centrifuge: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis. The supernatant may be evaporated to dryness and reconstituted in the mobile phase for improved sensitivity.

Liquid Chromatography

-

Column: A C18 reverse-phase column is commonly used for the separation of folic acid.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to elute folic acid, followed by a wash and re-equilibration step.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 20 µL.

Mass Spectrometry

-

Ionization Source: Electrospray Ionization (ESI), operated in either positive or negative mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification.

-

MRM Transitions:

-

Instrument Parameters: Dwell time, collision energy, and other source parameters should be optimized for the specific instrument being used to achieve maximum sensitivity and specificity.

Visualizing the Fragmentation and Workflow

To further elucidate the processes described, the following diagrams have been generated using Graphviz.

Conclusion

The predictable and characteristic fragmentation of (Rac)-Folic acid-¹³C₅,¹⁵N makes it an ideal internal standard for the sensitive and accurate measurement of folic acid in various biological samples. By understanding its mass spectrometric behavior, researchers can confidently develop and validate robust LC-MS/MS methods, contributing to advancements in clinical diagnostics, nutritional science, and drug development. The data and protocols presented in this guide serve as a foundational resource for scientists employing this essential analytical tool.

References

- 1. US5800979A - Gas chromatography/mass spectrometric determination of folic acid coenzymes - Google Patents [patents.google.com]

- 2. bevital.no [bevital.no]

- 3. Determination of blood folate using acid extraction and internally standardized gas chromatography-mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Relative bioavailability of 13C5-folic acid in pectin-coated folate fortified rice in humans using stable isotope techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

(Rac)-Folic Acid-¹³C₅,¹⁵N: A Technical Guide to Isotopic Enrichment and Purity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic enrichment and chemical purity of (Rac)-Folic acid-¹³C₅,¹⁵N, a stable isotope-labeled internal standard and tracer for advanced biomedical research. This document details the analytical methodologies for quality control and provides a framework for its application in metabolic studies.

Quantitative Data Summary

The isotopic enrichment and chemical purity of (Rac)-Folic acid-¹³C₅,¹⁵N are critical parameters for ensuring data accuracy and reproducibility in research applications. The following tables summarize the typical specifications for this isotopically labeled compound.

Table 1: Isotopic Enrichment Specifications

| Isotope | Atom % Enrichment | Labeling Position |

| Carbon-13 (¹³C) | ≥ 98% | All 5 carbons of the glutamic acid moiety |

| Nitrogen-15 (¹⁵N) | ≥ 98% | Nitrogen of the glutamic acid moiety |

Table 2: Chemical Purity Specifications

| Parameter | Specification |

| Chemical Purity (CP) | ≥ 95% |

| Molecular Formula | ¹³C₅C₁₄H₁₉¹⁵NN₆O₆ |

| Molecular Weight | 447.35 g/mol |

| Appearance | White to off-white powder |

Experimental Protocols

Accurate determination of isotopic enrichment and chemical purity is paramount. The following sections outline the detailed methodologies for the quality control of (Rac)-Folic acid-¹³C₅,¹⁵N.

Determination of Isotopic Enrichment by Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is the primary technique for determining the isotopic enrichment of labeled compounds. This method allows for the precise measurement of the mass-to-charge ratio (m/z) and the relative abundance of different isotopologues.

2.1.1. Sample Preparation

-

Accurately weigh approximately 1 mg of (Rac)-Folic acid-¹³C₅,¹⁵N standard.

-

Dissolve the standard in a suitable solvent, such as a solution of 0.1 M NaOH, to a final concentration of 1 mg/mL to create a stock solution. This stock should be protected from light and stored at -80°C.

-

Prepare a working solution by diluting the stock solution in an appropriate solvent compatible with the mass spectrometer, such as a mixture of acetonitrile and water with 0.1% formic acid, to a final concentration of approximately 1 µg/mL.

2.1.2. Instrumentation and Parameters

-

Instrument: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography system (LC-MS).

-

Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode.

-

Mass Analyzer Mode: Full scan mode with high resolution (>10,000) to resolve the isotopic peaks.

-

Data Analysis:

-

Acquire the full scan mass spectrum of the labeled folic acid.

-

Identify the molecular ion peak corresponding to the fully labeled species ([M+H]⁺ or [M-H]⁻).

-

Measure the peak intensities of the monoisotopic peak (M₀) and the labeled peaks (M+1, M+2, etc.).

-

Calculate the isotopic enrichment by comparing the observed isotopic distribution to the theoretical distribution for a given enrichment level, correcting for the natural abundance of isotopes.

-

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a standard method for assessing the chemical purity of folic acid and identifying any related impurities.

2.2.1. Sample Preparation

-

Prepare a stock solution of (Rac)-Folic acid-¹³C₅,¹⁵N at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., 0.1 M NaOH).

-

Further dilute the stock solution with the mobile phase to a working concentration within the linear range of the UV detector (e.g., 10-50 µg/mL).

2.2.2. HPLC Conditions

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent (e.g., methanol or acetonitrile). A typical mobile phase could be a mixture of methanol and phosphate buffer (pH 6.4) in a 12:88 (v/v) ratio[1].

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Detection: UV detection at a wavelength of approximately 280 nm[1].

-

Column Temperature: Maintained at a constant temperature, for example, 30°C[1].

2.2.3. Data Analysis

-

Inject the prepared sample into the HPLC system.

-

Record the chromatogram and integrate the peak area of the main folic acid peak and any impurity peaks.

-

Calculate the chemical purity using the area normalization method, where the purity is the percentage of the main peak area relative to the total area of all peaks.

Mandatory Visualizations

Folic Acid Metabolism Pathway

Folic acid is a crucial component of one-carbon metabolism, a network of interconnected pathways essential for the synthesis of nucleotides (purines and thymidylate) and amino acids (methionine). (Rac)-Folic acid-¹³C₅,¹⁵N serves as a tracer to investigate the flux through these pathways.

Caption: Overview of the Folic Acid Metabolic Pathway.

Experimental Workflow for Metabolic Tracing

The use of (Rac)-Folic acid-¹³C₅,¹⁵N in metabolic research typically follows a standardized workflow from sample preparation to data analysis.

Caption: General Experimental Workflow for Metabolic Tracing Studies.

Quality Control Workflow

The quality control process ensures the identity, purity, and isotopic enrichment of the labeled folic acid standard.

Caption: Quality Control Workflow for Labeled Folic Acid.

References

An In-depth Technical Guide to (Rac)-Folic Acid-13C5,15N: Safety, Handling, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (Rac)-Folic acid-13C5,15N, a stable isotope-labeled form of folic acid. It is intended for use by professionals in research and drug development who are utilizing this compound as a tracer or internal standard in experimental settings. This document outlines its physicochemical properties, safety precautions, and detailed methodologies for its application in metabolic studies.

Compound Identification and Properties

This compound is a synthetic, non-radioactive, isotopically labeled version of folic acid, a B vitamin vital for DNA synthesis and repair.[1] The labeling with five Carbon-13 atoms and one Nitrogen-15 atom allows for its differentiation from endogenous folic acid in biological systems, making it an invaluable tool in pharmacokinetic and metabolic research.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Synonyms | (Rac)-Vitamin B9-13C5,15N, (Rac)-Vitamin M-13C5,15N | [2] |

| Molecular Formula | ¹³C₅C₁₄H₁₉¹⁵NN₆O₆ | [4] |

| Molecular Weight | 447.35 g/mol | [4][5] |

| Appearance | White to off-white or brown solid powder | [4][] |

| Melting Point | >285 °C | [4][] |

| Purity | ≥95% (CP); ≥98 atom % ¹³C; ≥98 atom % ¹⁵N | [] |

| Solubility | Practically insoluble in water and most organic solvents. Dissolves in dilute acids and alkaline solutions. Soluble in DMSO. | [][7][8][9] |

| Storage | Store at -20°C or 2-8°C, protected from light. | [4][] |

Safety and Handling Guidelines

As this compound is a stable, non-radioactive isotope, its chemical and toxicological properties are considered to be the same as unlabeled folic acid. Therefore, the primary safety considerations are related to the handling of a powdered chemical compound.

Hazard Identification

This compound is not classified as a hazardous substance. However, as with any chemical powder, inhalation of dust and direct contact with skin and eyes should be avoided.

Precautionary Measures and Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

-

Gloves: Impermeable gloves (e.g., nitrile) to prevent skin contact.

-

Eye Protection: Safety glasses or goggles.

-

Lab Coat: To protect clothing and skin.

-

Respiratory Protection: Not generally required, but a dust mask is recommended if handling large quantities or if there is a risk of aerosolization.

Work should be conducted in a well-ventilated area. After handling, wash hands thoroughly.

First Aid Measures

-

Inhalation: Move to fresh air. If symptoms persist, seek medical attention.

-

Skin Contact: Wash with soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Ingestion: Rinse mouth with water. If a large amount is ingested, seek medical advice.

Storage and Disposal

Store the compound in a tightly sealed container in a cool, dry, and dark place as specified by the manufacturer.[4][] Unused material and waste should be disposed of in accordance with local, state, and federal regulations for non-hazardous chemical waste.

Role in Biological Pathways: One-Carbon Metabolism

Folic acid and its derivatives are central to one-carbon metabolism, a network of interconnected biochemical pathways essential for the synthesis of nucleotides (purines and thymidylate), amino acids (methionine and serine), and for DNA methylation. This compound, as a tracer, allows for the detailed study of these processes.

References

- 1. Folic Acid | C19H19N7O6 | CID 135398658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Folic acid-(glutamic acid-13C5,15N) ≥98 atom %, ≥95% (CP) [sigmaaldrich.com]

- 5. Vitamin Bâ (folic acid) (glutamic acid-¹³Câ , 99%; ¹âµN, 98%) CP 95% - Cambridge Isotope Laboratories, CNLM-9564-0.001 [isotope.com]

- 7. himedialabs.com [himedialabs.com]

- 8. selleckchem.com [selleckchem.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

The Principle of Using Stable Isotope-Labeled Internal Standards: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles, applications, and methodologies for utilizing stable isotope-labeled internal standards (SIL-IS) in quantitative analysis. SIL-IS have become the gold standard in mass spectrometry-based applications, offering unparalleled accuracy and precision for researchers, scientists, and drug development professionals.[1] This guide will delve into the foundational concepts, present comparative data, provide detailed experimental protocols, and visualize key workflows to facilitate a deeper understanding and implementation of this powerful analytical technique.

Core Principles of Stable Isotope-Labeled Internal Standards

The fundamental principle behind the use of SIL-IS lies in their near-identical physicochemical properties to the analyte of interest.[1] A SIL-IS is a synthetic version of the analyte where one or more atoms have been replaced with their heavier, non-radioactive stable isotopes, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[1][2] This subtle increase in mass allows the SIL-IS to be distinguished from the native analyte by a mass spectrometer, while ensuring it behaves almost identically during sample preparation, chromatography, and ionization.[1][3]

The primary role of an internal standard is to correct for variability throughout the analytical workflow.[1] By adding a known amount of SIL-IS to a sample at the earliest stage of preparation, it experiences the same procedural losses, matrix effects, and instrument response fluctuations as the endogenous analyte.[3] Consequently, the ratio of the analytical signal of the analyte to that of the SIL-IS remains constant, enabling highly accurate and precise quantification.[4]

Advantages of SIL-IS over Structural Analogs

The superiority of SIL-IS over other types of internal standards, such as structural analogs, is well-documented. Structural analogs are compounds with similar chemical structures to the analyte but are not isotopically labeled.[5] While they can offer some degree of correction, their different physicochemical properties can lead to variations in extraction recovery, chromatographic retention, and ionization efficiency, compromising data quality.[1][6]

Mitigating Matrix Effects

Matrix effects, the suppression or enhancement of analyte ionization by co-eluting compounds from the sample matrix, are a major challenge in quantitative mass spectrometry.[1][4] Because a SIL-IS co-elutes with the analyte and has the same ionization properties, it is affected by the matrix in the same manner, providing effective normalization.[1] In contrast, structural analogs may elute at slightly different times and have different susceptibilities to matrix effects, leading to inaccurate results.[7] Studies have shown that the matrix effects experienced by an analyte and its SIL-IS can differ by 26% or more when they do not co-elute perfectly.[7]

Improving Accuracy and Precision

The use of SIL-IS significantly enhances the accuracy and precision of quantitative assays. By compensating for variations at every step of the analytical process, SIL-IS reduces the overall variability of the measurement.

| Parameter | Stable Isotope-Labeled IS | Structural Analog IS | Reference |

| Accuracy (Bias) | Typically within ±5% | Can exceed ±15% | [8] |

| Precision (%CV) | Significantly lower | Higher | [8] |

| Recovery Variability | More reliable tracking | Less reliable tracking | [6] |

| Matrix Effect Compensation | Highly effective | Inconsistent | [1] |

A comparative study on the quantification of the anticancer drug Kahalalide F demonstrated a significant improvement in both precision and accuracy when using a SIL-IS compared to a structural analog. The mean bias was reduced, and the variance was significantly lower with the SIL-IS.[8]

Key Applications of Stable Isotope-Labeled Internal Standards

The robustness and reliability of SIL-IS have made them indispensable in various fields of research and development.

Quantitative Proteomics: SILAC

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling strategy for quantitative proteomics.[9][10] In SILAC, cells are cultured in media where natural ("light") amino acids (e.g., arginine and lysine) are replaced with their "heavy" stable isotope counterparts.[11] After a number of cell divisions, the heavy amino acids are fully incorporated into the cellular proteome.[9] The "heavy" and "light" cell populations can then be subjected to different experimental conditions, combined, and analyzed by mass spectrometry. The ratio of the peak intensities of the heavy and light peptides provides a direct measure of the relative protein abundance between the two conditions.[10]

Metabolomics and Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate method for the absolute quantification of small molecules in complex biological samples.[12] A known amount of a SIL-IS for the target metabolite is spiked into the sample prior to extraction and analysis.[13] By measuring the ratio of the endogenous analyte to the SIL-IS, the absolute concentration of the metabolite in the original sample can be precisely calculated.[12] This technique is crucial for biomarker validation and clinical metabolomics.[14]

Drug Development and Pharmacokinetic Studies

SIL-IS are extensively used in drug metabolism and pharmacokinetic (DMPK) studies to accurately quantify drug candidates and their metabolites in biological fluids.[][16] By administering a therapeutic dose of the unlabeled drug along with a microdose of the stable isotope-labeled version, researchers can determine key pharmacokinetic parameters such as absolute bioavailability, clearance, and volume of distribution with high precision in a single study.[17][18]

Experimental Protocols

General Workflow for Isotope Dilution Analysis

The following diagram illustrates the fundamental workflow for quantitative analysis using a stable isotope-labeled internal standard.

General workflow for quantitative analysis using a stable isotope-labeled internal standard.

Methodology:

-

Sample Collection: Obtain the biological sample of interest.

-

Spiking: Add a precise and known amount of the SIL-IS to the sample. This should be done at the very beginning of the sample preparation process.[19]

-

Equilibration and Extraction: Thoroughly mix the sample to ensure the SIL-IS is evenly distributed and in equilibrium with the analyte. Perform the extraction of the analyte and SIL-IS from the sample matrix.[13]

-

LC-MS/MS Analysis: Inject the extracted sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The LC separates the analyte and SIL-IS from other matrix components, and the MS/MS detects and measures the intensity of both the analyte and the SIL-IS.[13]

-

Data Analysis: Integrate the peak areas of the analyte and the SIL-IS. Calculate the ratio of the analyte peak area to the SIL-IS peak area. Use a calibration curve to determine the concentration of the analyte in the original sample.[13]

SILAC Protocol for Quantitative Proteomics

The following diagram outlines the key phases of a typical SILAC experiment.

The two main phases of a SILAC experiment: adaptation and experimental analysis.

Methodology:

-

Adaptation Phase:

-

Culture two populations of cells in parallel. One population is grown in standard "light" medium, while the other is grown in "heavy" medium containing stable isotope-labeled amino acids (e.g., ¹³C₆-Arginine and ¹³C₆,¹⁵N₂-Lysine).[9]

-

Allow the cells to undergo at least five doublings to ensure complete incorporation of the heavy amino acids into the proteome.[11]

-

-

Experimental Phase:

-

Analysis Phase:

-

Digest the combined protein mixture into peptides using an enzyme like trypsin.[20]

-

Analyze the peptide mixture using LC-MS/MS.[10]

-

The mass spectrometer will detect pairs of "light" and "heavy" peptides. The ratio of their intensities is used to determine the relative abundance of the corresponding protein.[10]

-

Pharmacokinetic Study Using a Stable Isotope-Labeled Drug

The logical flow for determining absolute bioavailability using a co-administration of labeled and unlabeled drug is depicted below.

Workflow for determining absolute bioavailability using a stable isotope-labeled drug.

Methodology:

-

Dosing: Administer the therapeutic dose of the unlabeled drug orally and a simultaneous intravenous (IV) microdose of the stable isotope-labeled drug.[17]

-

Sample Collection: Collect blood samples at various time points after dosing.[18]

-

Sample Processing and Analysis: Process the blood samples to obtain plasma. Use a validated LC-MS/MS method to simultaneously quantify the concentrations of both the unlabeled (from the oral dose) and the labeled (from the IV dose) drug in the plasma samples.[18]

-

Pharmacokinetic Analysis:

-

Calculate the Area Under the Curve (AUC) for the concentration-time profiles of both the orally and intravenously administered drug.

-

Determine the absolute bioavailability (F) by comparing the dose-normalized AUC from the oral administration to the AUC from the IV administration.

-

Conclusion

The use of stable isotope-labeled internal standards is a cornerstone of modern quantitative analysis, providing a level of accuracy and precision that is unmatched by other internal standardization techniques.[1] From fundamental research in proteomics and metabolomics to the development of new therapeutics, SIL-IS enables researchers to obtain reliable and robust data from complex biological matrices. By understanding the core principles and implementing the detailed methodologies outlined in this guide, scientists and drug development professionals can confidently apply this powerful technique to advance their research and development efforts.

References

- 1. benchchem.com [benchchem.com]

- 2. GraphViz Examples and Tutorial [graphs.grevian.org]

- 3. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. benchchem.com [benchchem.com]

- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. waters.com [waters.com]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 11. researchgate.net [researchgate.net]

- 12. Isotope dilution - Wikipedia [en.wikipedia.org]

- 13. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 16. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Stable Isotopically Labeled Intravenous Microdose Pharmacokinetic Trials as a Tool to Assess Absolute Bioavailability: Feasibility and Paradigm to Apply for Protein Kinase Inhibitors in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 18. metsol.com [metsol.com]

- 19. osti.gov [osti.gov]

- 20. SILAC Protocol for Global Phosphoproteomics Analysis - Creative Proteomics [creative-proteomics.com]

Methodological & Application

Application Note: Quantification of Folic Acid in Human Serum using (Rac)-Folic acid-13C5,15N Internal Standard by LC-MS/MS

For Research, Scientist, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of folic acid in human serum using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology employs a stable isotope-labeled internal standard, (Rac)-Folic acid-13C5,15N, to ensure high accuracy and precision. Two detailed protocols for sample preparation are provided: a straightforward protein precipitation method for high-throughput analysis and a more comprehensive solid-phase extraction (SPE) method for cleaner extracts and potentially lower limits of quantification. This document provides a complete workflow, including sample preparation, chromatographic conditions, and mass spectrometric parameters, making it a valuable resource for researchers in clinical chemistry, nutritional science, and drug development.

Introduction

Folic acid (Vitamin B9) is a crucial nutrient involved in a multitude of physiological processes, including nucleotide synthesis, DNA methylation, and red blood cell formation.[1][2] Accurate measurement of folic acid levels in biological matrices is essential for assessing nutritional status, diagnosing deficiencies, and in pharmacokinetic studies of folate-related therapeutics. LC-MS/MS has become the gold standard for this analysis due to its superior sensitivity and specificity.[3][4] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting matrix effects and variabilities during sample preparation and injection, thereby ensuring reliable quantification.[3]

Folic Acid Metabolism

Folic acid is the synthetic form of folate and serves as a precursor to a variety of biologically active forms. Upon entering the cell, it is reduced to dihydrofolate (DHF) and then to tetrahydrofolate (THF) by the enzyme dihydrofolate reductase (DHFR).[5][6] THF is the central molecule in folate metabolism, acting as a carrier of one-carbon units for various biosynthetic reactions, including the synthesis of purines and thymidylate, which are essential for DNA synthesis and repair.[5][6]

Figure 1. Simplified Folic Acid Metabolic Pathway.

Experimental Protocols

Materials and Reagents

-

Folic Acid standard

-

This compound

-

HPLC-grade Methanol, Acetonitrile, Water

-

Formic Acid, Acetic Acid

-

Ammonium Formate, Ammonium Acetate

-

Ascorbic Acid

-

Human Serum (drug-free)

-

Solid-Phase Extraction (SPE) cartridges (e.g., Phenyl or C18)

Note: Folates are sensitive to light and oxidation. All procedures should be performed under subdued lighting, and solutions should be stored in amber vials at -25°C or lower.[2] The addition of ascorbic acid to standards and samples is recommended to prevent degradation.[2]

Protocol 1: Protein Precipitation

This method is rapid and suitable for high-throughput analysis.[4][7]

-

Sample Preparation:

-

Pipette 200 µL of serum sample, calibrator, or quality control (QC) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of this compound internal standard working solution.

-

Add 800 µL of cold acetonitrile containing 0.1% formic acid and 50 µg/mL ascorbic acid.[8]

-

Vortex vigorously for 1 minute.

-

-

Centrifugation:

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

-

Supernatant Transfer:

-

Carefully transfer the supernatant to a new tube.

-

-

Evaporation and Reconstitution:

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 90% Mobile Phase A: 10% Mobile Phase B).

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

-

Protocol 2: Solid-Phase Extraction (SPE)

This method provides a cleaner sample extract, which can improve assay sensitivity and reduce matrix effects.[2][9]

-

Sample Pre-treatment:

-

SPE Cartridge Conditioning:

-

Condition a phenyl SPE cartridge with 2 mL of acetonitrile, followed by 2 mL of methanol, and finally 2 mL of SPE sample buffer.[2]

-

-

Sample Loading:

-

Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge. Allow it to pass through under gravity.[2]

-

-

Washing:

-

Wash the cartridge with 3 mL of SPE wash buffer (e.g., 0.5 g/L Ammonium Formate and 0.05 g/L Ascorbic Acid, pH 3.4).[2]

-

-

Elution:

-

Elute the folates with an appropriate elution solvent (e.g., 1 mL of a solution containing 40% Acetonitrile, 10% Methanol, 1% Acetic Acid, and 1 g/L Ascorbic Acid).[2]

-

-

Evaporation and Reconstitution: